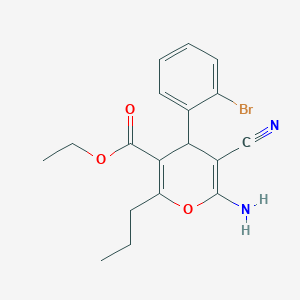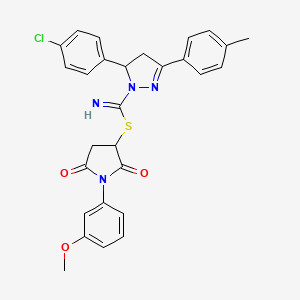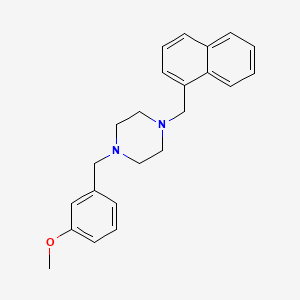
2-(5-acetyl-3-thienyl)-N-(3-thienylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-acetyl-3-thienyl)-N-(3-thienylmethyl)acetamide, also known as ATMA, is a chemical compound with potential therapeutic applications. It belongs to the class of thienylacetamide derivatives and has been studied for its anti-inflammatory, analgesic, and anti-cancer properties.
Wirkmechanismus
The exact mechanism of action of 2-(5-acetyl-3-thienyl)-N-(3-thienylmethyl)acetamide is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of various enzymes and signaling pathways involved in inflammation, pain, and cancer. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression, and have been implicated in cancer development and progression.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β). It has also been shown to reduce the production of reactive oxygen species (ROS), which are implicated in inflammation and cancer development. Moreover, this compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-(5-acetyl-3-thienyl)-N-(3-thienylmethyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its pharmacological effects can be easily measured using various assays. Moreover, this compound has shown promising results in animal models, making it a potential candidate for further preclinical and clinical studies. However, there are certain limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and its efficacy and safety in humans have not been established yet.
Zukünftige Richtungen
There are several future directions for the study of 2-(5-acetyl-3-thienyl)-N-(3-thienylmethyl)acetamide. Firstly, the exact mechanism of action of this compound needs to be elucidated further. This will help in identifying potential targets for the development of novel therapeutics. Secondly, the efficacy and safety of this compound need to be established in clinical trials. This will help in determining its potential as a therapeutic agent for various diseases. Thirdly, the development of novel derivatives of this compound with improved pharmacological properties should be explored. Finally, the use of this compound in combination with other drugs or therapies should be investigated further to enhance its therapeutic efficacy.
Synthesemethoden
The synthesis of 2-(5-acetyl-3-thienyl)-N-(3-thienylmethyl)acetamide involves the reaction of 5-acetyl-3-thiophene carboxylic acid with thienylmethylamine in the presence of acetic anhydride and triethylamine. The reaction takes place under reflux conditions and yields this compound as a white solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
2-(5-acetyl-3-thienyl)-N-(3-thienylmethyl)acetamide has been studied for its potential therapeutic applications in various fields of medicine. It has shown promising results in the treatment of inflammatory diseases such as arthritis, asthma, and colitis. It has also been studied for its analgesic properties and has shown to be effective in reducing pain in animal models. Moreover, this compound has demonstrated anti-cancer activity against various types of cancer cells, including breast, lung, and prostate cancer.
Eigenschaften
IUPAC Name |
2-(5-acetylthiophen-3-yl)-N-(thiophen-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S2/c1-9(15)12-4-11(8-18-12)5-13(16)14-6-10-2-3-17-7-10/h2-4,7-8H,5-6H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGNMUPHMBAUED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CS1)CC(=O)NCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5145813.png)



![N-cyclopropyl-5-[(2-methoxy-4-methylphenoxy)methyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5145839.png)
![N-ethyl-3-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-furamide](/img/structure/B5145854.png)
![N-[2-(2,3-dichlorophenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5145860.png)
![2-[2-(2-chlorobenzoyl)hydrazino]-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B5145868.png)
![cyclohexyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5145870.png)
![N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5145881.png)

![N-methyl-N-[2-(2-phenoxyethoxy)ethyl]-1-butanamine](/img/structure/B5145895.png)
![methyl 4-[(2-ethyl-1-piperidinyl)methyl]benzoate](/img/structure/B5145906.png)